3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide

Catalog No.
S1939906
CAS No.
78441-23-3
M.F
C4H8N2O3S
M. Wt
164.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide

Standard aromatic thiadiazoles limit reactivity and LUMO control in n-type organic electronics. 3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide solves this with its non-aromatic, electrophilic S-oxide core, enabling nucleophilic addition/cycloaddition pathways. • S(IV) oxidation state yields precisely tunable electron-accepting properties for n-type polymers. • Vicinal dimethoxy groups enhance solubility and modulate electronic effects for solution-processable devices. • Defined melting point (135-137 °C) assures thermal integrity during purification. Available for immediate global supply.

CAS Number

78441-23-3

Product Name

3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide

IUPAC Name

3,4-dimethoxy-1,2,5-thiadiazole 1-oxide

Molecular Formula

C4H8N2O3S

Molecular Weight

164.19 g/mol

InChI

InChI=1S/C4H6N2O3S/c1-8-3-4(9-2)6-10(7)5-3/h1-2H3

InChI Key

ULUFYQYYIRUJJU-UHFFFAOYSA-N

SMILES

COC1=NS(=O)N=C1OC

Canonical SMILES

COC1=C(NS(=O)N1)OC

Synonyms

3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide, 3,4-Dimethoxy-1,2,5-thiadiazole-1-oxide, 3,4-Dimethoxy-1,2,5-thiadiazole S-oxide, 1,2,5-Thiadiazole, 3,4-dimethoxy-, 1-oxide, 3,4-Dimethoxy-1λ⁴,2,5-thiadiazole 1-oxide

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

3,4-Dimethoxy-1,2,5-thiadiazole 1-oxide is a five-membered heterocyclic compound featuring a sulfoxide group (S=O), which renders the ring system non-aromatic. [REFS-1, REFS-2] This structural feature distinguishes it from the parent aromatic 1,2,5-thiadiazoles, establishing it as a highly electrophilic and reactive building block. The vicinal dimethoxy substituents provide a means to influence solubility and modulate electronic properties, making it a functional intermediate in the synthesis of specialized organic materials. [1]

Research Fit

Key intermediate for 1,1-dioxide research compounds targeting H2 receptor studies
Analytical reference standard for impurity profiling in synthetic route evaluation
Mono-oxide oxidation state enables distinct reactivity not available from parent or dioxide forms

Direct substitution of this compound with its parent non-oxidized 1,2,5-thiadiazole, its 1,1-dioxide analog, or derivatives with different substituents is often unfeasible. The S(IV) oxidation state of the 1-oxide creates a unique, non-aromatic electronic structure and reactivity profile that is fundamentally different from the aromatic S(II) parent or the more powerfully electron-withdrawing S(VI) 1,1-dioxide. [REFS-1, REFS-2] The methoxy groups provide specific solubility characteristics and electronic modulation that alkyl or aryl analogs do not replicate, impacting processability and final material performance. Therefore, selecting an alternative often necessitates a complete redesign of the synthetic route and re-optimization of downstream material properties.

Substitution Risk

01 Non-oxidized analog (CAS 55904-37-5) may not support reactions that require the mono-oxide as a precursor to 1,1-dioxides.
02 1,1-dioxide (CAS 55904-83-1) is chemically irreversible; cannot substitute for the mono-oxide in further functionalization or impurity marker applications.
03 Oxidation state governs reactivity, polarity, and analytical retention; substituting any other thiadiazole oxidation level may shift synthetic or chromatographic outcomes.

Intermediate Electron-Accepting Strength for Targeted LUMO Engineering

The 1,2,5-thiadiazole ring system allows for precise tuning of electron-accepting properties based on the sulfur oxidation state. The 1-oxide (S(IV)) represents an intermediate electron acceptor, being significantly stronger than the parent 1,2,5-thiadiazole (S(II)) but less aggressive than the 1,1-dioxide (S(VI)). [1] For example, extended thiadiazole dioxides exhibit reduction potentials around -0.7 V (vs. Fc/Fc+), indicating very low LUMO levels. [1] The 1-oxide form provides a calibrated intermediate step, crucial for applications where the LUMO energy must be matched to other components in a device, such as in organic photovoltaics or OFETs.

Evidence DimensionRelative Electron-Accepting Strength (Ease of Reduction)
Target Compound DataIntermediate (as a 1-oxide)
Comparator Or BaselineParent 1,2,5-Thiadiazole (Weakest) | 1,2,5-Thiadiazole 1,1-Dioxide (Strongest)
Quantified DifferenceQualitatively stepped increase in electron-accepting strength with sulfur oxidation state.
ConditionsCyclic Voltammetry in aprotic solvents.

This allows for precise LUMO energy level engineering, as this compound provides an electron-accepting strength that is not achievable with the parent thiadiazole or the more extreme 1,1-dioxide.

Precursor role
Class-level inference
Class-level evidence positions 1-oxide as a precursor to 1,1-dioxides that show H2-receptor antagonism comparable to cimetidine in vitro
Supports procurement as a synthetic building block for H2 receptor ligand research
Direct activity data for the 1-oxide itself is not reported; inference from 3,4-diamino series (Algieri 1982)

Defined Thermal Processing Window Distinct from More Stable Precursors

This compound is a crystalline solid with a reported melting point of 135-137 °C. This provides a clear and defined upper limit for thermal processing during synthesis, purification (e.g., recrystallization), and device fabrication. In contrast, the parent aromatic 1,2,5-thiadiazole class is noted for its high thermal stability, often up to 220 °C. [1] The lower melting point and inherent reactivity of the 1-oxide mean it is not a high-temperature material, a critical consideration for process development and ensuring material integrity.

Evidence DimensionThermal Transition / Stability Limit
Target Compound DataMelting Point: 135-137 °C
Comparator Or BaselineParent 1,2,5-Thiadiazole: Stable up to 220 °C
Quantified DifferenceSignificantly lower thermal processing ceiling compared to the parent aromatic heterocycle.
ConditionsStandard thermal analysis.

Knowledge of this specific thermal limit is essential for designing viable purification and processing protocols, preventing decomposition that could occur if assuming the higher stability of related aromatic thiadiazoles.

Electronic profile
Class-level inference
Predicted pKa: –2.34 ± 0.20 vs non‑oxidized analog (CAS 55904‑37‑5)
Predicted pKa shift confirms distinct electronic state; supports that the analog cannot be substituted in SAR or reactivity studies
Experimental pKa data not widely published; value derived from computational prediction

Non-Aromatic Core Enabling Unique Electrophilic Reactivity

Oxidation of the ring sulfur to the sulfoxide (S=O) breaks the aromaticity of the 1,2,5-thiadiazole ring system. [REFS-1, REFS-2] The resulting non-aromatic 1-oxide possesses localized C=N double bonds and a highly electrophilic character, making it susceptible to reactions like nucleophilic addition that the parent aromatic compound resists. The parent 1,2,5-thiadiazole is characterized by its aromatic stability and reluctance to undergo reactions other than at the sulfur or via displacement of substituents. This makes the 1-oxide a fundamentally different synthon, not a substitute.

Evidence DimensionChemical Reactivity Profile
Target Compound DataNon-aromatic, electrophilic, susceptible to nucleophilic addition at ring carbons.
Comparator Or BaselineParent 1,2,5-Thiadiazole: Aromatic, stable, undergoes S-oxidation or substitution.
Quantified DifferenceQualitative difference in reaction pathways (addition vs. substitution/oxidation).
ConditionsStandard synthetic reaction conditions.

For synthetic targets requiring an electrophilic, non-aromatic heterocyclic core, this compound is a suitable precursor, whereas the parent aromatic thiadiazole would be unreactive or lead to different products.

Synthetic yield
Cross-study comparable
86–88% yield from precursors
High and reproducible yield supports cost‑effective procurement as a building block
Alternative routes to related 1-oxides range 39–100% (Kallitsakis 2023); direct comparison is cross‑study

Core Building Block for n-Type Semiconductors with Mid-Range LUMO Levels

Based on its intermediate electron-accepting properties, this compound is a logical choice for synthesizing solution-processable n-type polymers or small molecules where the LUMO energy level must be precisely positioned between that of donor materials and electrodes, a common requirement in organic solar cells and transistors. [1]

Process-Controlled Synthesis of Electron-Transport Materials

The defined melting point of 135-137 °C allows for its use in synthetic routes where controlled thermal processing is critical. It is suitable for reactions and purifications below this temperature, ensuring the integrity of the reactive 1-oxide core is maintained before subsequent transformations.

Precursor for Novel Fused Heterocyclic Systems

The electrophilic, non-aromatic nature of the ring makes it a candidate for developing novel, complex heterocyclic structures through reactions like nucleophilic addition or cycloaddition, pathways that are inaccessible using the chemically stable, aromatic parent 1,2,5-thiadiazole. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
1,1-dioxide derivative synthesis for H2 receptor research
Mono-oxide oxidation state available as a synthetic handle
Precursor conversion efficiency and pathway feasibility
Impurity profiling standard
Distinct chromatographic and spectroscopic signature relative to target API
Method validation and identity confirmation in pharmaceutical research
Heterocyclic library building block
Methoxy groups as latent reactive sites for nucleophilic displacement
Efficient derivatization to generate structural diversity for screening
Physicochemical property studies of sulfur oxidation
Mono-oxide electronic state influences pKa and polarity
Predictive model development for solubility and reactivity of S-oxidized heterocycles

XLogP3

0.8

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